BenchChemオンラインストアへようこそ!

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea

Kinase Inhibition BRAF V600E Structure-Activity Relationship

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea (CAS 2320417-43-2) is a synthetic small molecule belonging to the pharmacologically significant class of pyrazolyl-urea derivatives. Compounds in this class have been extensively investigated as kinase inhibitors, with documented activities against targets such as BRAF V600E and p38α MAPK, making them relevant scaffolds for oncology and anti-inflammatory drug discovery programs.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 2320417-43-2
Cat. No. B2573378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea
CAS2320417-43-2
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4
InChIInChI=1S/C19H24N4O2/c1-25-16-8-6-15(7-9-16)21-19(24)20-10-11-23-18(14-4-5-14)12-17(22-23)13-2-3-13/h6-9,12-14H,2-5,10-11H2,1H3,(H2,20,21,24)
InChIKeyDLAGWKXIVJLJOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea (CAS 2320417-43-2): Procurement-Relevant Structural and Pharmacological Context


3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea (CAS 2320417-43-2) is a synthetic small molecule belonging to the pharmacologically significant class of pyrazolyl-urea derivatives [1]. Compounds in this class have been extensively investigated as kinase inhibitors, with documented activities against targets such as BRAF V600E and p38α MAPK, making them relevant scaffolds for oncology and anti-inflammatory drug discovery programs [1][2].

Procurement Risk for 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea: Why Simple In-Class Analogs Are Not Interchangeable


The biological activity of pyrazolyl-ureas is exquisitely sensitive to subtle structural modifications, making simple substitution with in-class analogs a high-risk procurement strategy. For instance, the critical distinction between a 4-methoxyphenyl and a 4-methylphenyl terminal group, or an ethyl versus a methyl linker to the pyrazole core, has been shown to cause orders-of-magnitude shifts in potency against specific kinase targets [1]. This steep structure-activity relationship (SAR) landscape means that a generic 'pyrazolyl-urea' cannot be assumed to replicate the target profile of this specific compound, necessitating precise, CAS-indexed procurement for reproducible research.

Quantitative Differentiation Evidence for 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea Against Its Closest Analogs


Kinase Inhibition Potency Compared to Structural Analogs in the Pyrazolyl-Urea Class

While direct head-to-head data for this specific CAS number is not publicly available, class-level SAR from a closely related series demonstrates the critical impact of the terminal aryl group. The most potent analog in that series, bearing a 4-chloro-3-(trifluoromethyl)phenyl urea, exhibited a BRAF V600E IC50 of 0.066 µM. The 4-methoxyphenyl substitution present in CAS 2320417-43-2 represents a distinct electronic and steric environment predicted to significantly alter target binding kinetics compared to this reference [1].

Kinase Inhibition BRAF V600E Structure-Activity Relationship

Cellular Anti-Proliferative Selectivity Window Against A375 Melanoma Cells

The pyrazolyl-urea scaffold achieves selective cytotoxicity. The benchmark comparator FN10 displayed an A375 melanoma GI50 of 0.81 µM, which was comparable to the FDA-approved drug vemurafenib in the same assay system. This demonstrates that the pyrazolyl-urea core itself can achieve a favorable selectivity window. The 4-methoxyphenyl variant in our target compound would be expected to shift this therapeutic index, providing a unique selectivity profile not offered by analogs with halogenated or non-polar terminal rings [1].

Anti-Proliferative Activity A375 Cell Line Melanoma

Divergent Kinase Selectivity Compared to a p38α MAPK Inhibitor Series

A related but distinct pyrazolyl-urea series was optimized for p38α MAPK inhibition, where a different substitution pattern achieved up to 80.93% inhibition, comparable to 81.62% for the standard drug diclofenac sodium [2]. The aminoethyl linker to the pyrazole core in CAS 2320417-43-2, as opposed to a direct amide linkage, is a structural feature known to dramatically alter kinase selectivity profiles, directing activity away from the p38α axis and potentially towards receptor tyrosine kinases or other targets [1].

p38α MAPK Anti-inflammatory Kinase Selectivity

Recommended Application Scenarios for 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea Based on Differential Evidence


Kinase Panel Profiling to Elucidate the Selectivity Fingerprint of the Ethyl-Spaced Pyrazolyl-Urea Scaffold

Given the established class-level potency against BRAF V600E [1] and the structural divergence from p38α-optimized series [2], this compound is ideally suited as a chemical probe for broad kinome profiling. Such a study would clarify whether the 4-methoxyphenyl/ethyl-spacer combination confers a unique selectivity window distinct from direct-amide pyrazolyl-ureas.

SAR Expansion Study on the Terminal Aryl Group's Effect on Melanoma Cell Viability

Building on the demonstration that a 4-chloro-3-(trifluoromethyl)phenyl analog achieves a GI50 of 0.81 µM in A375 cells [1], this compound serves as a critical matched-pair analog. Researchers can use it to directly quantify the impact of replacing an electron-withdrawing, lipophilic aryl group with an electron-donating methoxy group on cellular anti-proliferative potency and selectivity, a key variable in lead optimization.

Negative Control Compound for Inflammatory Disease Models Focusing on p38α MAPK

Since the structural features of this compound (ethyl spacer, specific urea substitution) are predicted to direct activity away from p38α MAPK, which is potently inhibited by other pyrazolyl-ureas [2], it can be rationally procured as a matched negative control. This use is critical for confirming that any observed anti-inflammatory effect in a phenotypic screen is due to the intended on-target activity and not general scaffold-related cytotoxicity.

Reference Standard for Analytical Method Development and Quality Control of Pyrazolyl-Urea Series

The compound's distinct combination of a dicyclopropylpyrazole core, an ethyl linker, and a 4-methoxyphenyl urea terminus provides a unique chromatographic and spectroscopic fingerprint. This makes it an excellent reference standard for developing HPLC/UPLC purity methods and mass spectrometry identification protocols for a library of structurally related analogs [1], ensuring batch-to-batch consistency in procurement.

Quote Request

Request a Quote for 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-(4-methoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.